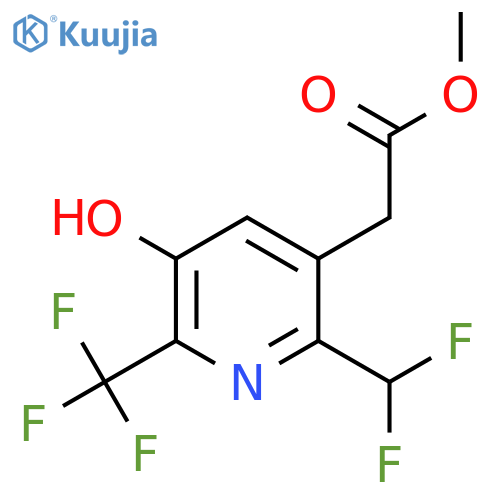Cas no 1806008-91-2 (Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate)

1806008-91-2 structure
商品名:Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate
CAS番号:1806008-91-2
MF:C10H8F5NO3
メガワット:285.167440414429
CID:4890600
Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate
-
- インチ: 1S/C10H8F5NO3/c1-19-6(18)3-4-2-5(17)8(10(13,14)15)16-7(4)9(11)12/h2,9,17H,3H2,1H3
- InChIKey: YDLOWNFOCQGAPN-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC(=C(C(F)(F)F)N=1)O)CC(=O)OC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 323
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 59.4
Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029026008-250mg |
Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate |
1806008-91-2 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
| Alichem | A029026008-500mg |
Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate |
1806008-91-2 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
| Alichem | A029026008-1g |
Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate |
1806008-91-2 | 95% | 1g |
$2,923.95 | 2022-04-01 |
Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate 関連文献
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
1806008-91-2 (Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate) 関連製品
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
